Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
The compound “Ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound also known as a fused ring system that is a combination of benzene and furan . The molecule also contains a methoxy group and a carboxylate ester group, which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzofuran moiety would contribute to the aromaticity of the molecule, and the electron-withdrawing nature of the fluorine atom could influence the reactivity of the compound .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the ester group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an alcohol . The ether group could potentially be cleaved under acidic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar nature of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFO4/c1-3-23-19(22)18-11(2)25-17-7-6-14(9-15(17)18)24-10-12-4-5-13(21)8-16(12)20/h4-9H,3,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZGBFNRWXLMHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=C(C=C3)F)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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